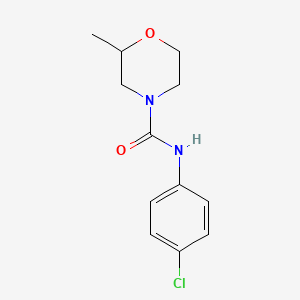
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide, also known as CCI-779 or temsirolimus, is a chemical compound that belongs to the class of drugs called mTOR inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide works by inhibiting the activity of mTOR, a protein kinase that plays a key role in cell growth and proliferation. mTOR is a downstream effector of the PI3K/Akt pathway, which is frequently activated in cancer cells. By inhibiting mTOR, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of mTOR, which in turn leads to the inhibition of protein synthesis and cell growth. It also induces autophagy, a process by which cells break down and recycle their own components. In addition, this compound has been shown to modulate the immune system by inhibiting the activity of T cells and B cells.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR, which makes it a useful tool for studying the role of mTOR in various biological processes. It has also been shown to be effective in animal models of cancer, cardiovascular diseases, and neurological disorders, which makes it a promising candidate for further preclinical and clinical studies.
However, this compound also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in some animal models.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide. One area of research is the development of new formulations of this compound that improve its solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of tumors to this compound. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of this compound in various diseases.
合成法
The synthesis of N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylmorpholine to form 4-chlorobenzenesulfonamide. This compound is then reacted with ethyl chloroformate to yield the intermediate ethyl 4-chlorobenzenesulfonate. The final step involves the reaction of this intermediate with rapamycin to form this compound.
科学的研究の応用
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the activity of mTOR, a protein kinase that plays a key role in cell growth and proliferation. By inhibiting mTOR, this compound can prevent the proliferation of cancer cells and induce apoptosis. Clinical trials have shown that this compound can improve the survival of patients with renal cell carcinoma and mantle cell lymphoma.
Apart from cancer, this compound has also been studied for its potential therapeutic applications in cardiovascular diseases and neurological disorders. It has been shown to improve cardiac function in animal models of heart failure and reduce the severity of neurological deficits in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-8-15(6-7-17-9)12(16)14-11-4-2-10(13)3-5-11/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMVPARKLRZZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



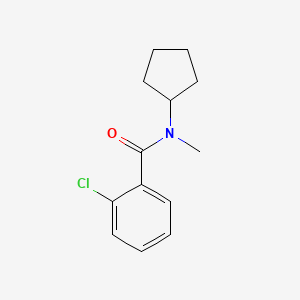
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
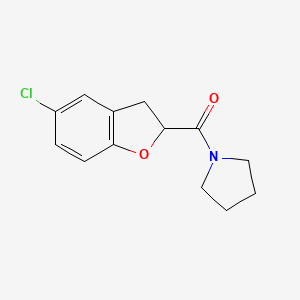
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
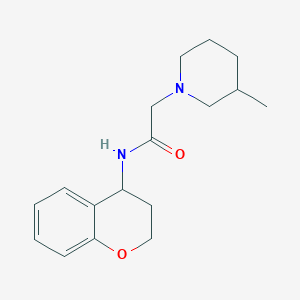
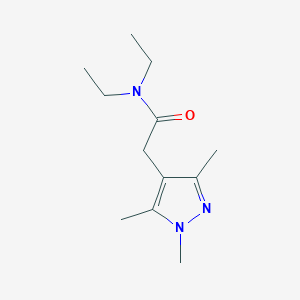
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)